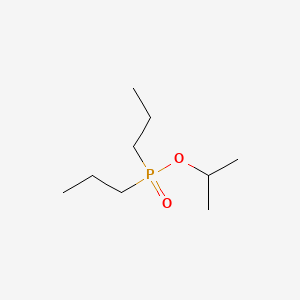
Phosphinic acid, dipropyl-, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, dipropyl-, isopropyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one hydrogen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, isopropyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the reaction of dipropylphosphinic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Another approach involves the use of orthosilicates for the esterification of monosubstituted phosphinic acids. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yields and purity, and they may utilize continuous flow reactors to enhance efficiency. The choice of catalysts and reaction conditions is crucial to ensure the desired product quality and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, dipropyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphinic acid and alcohol.
Oxidation: Phosphinic acid esters can be oxidized to form phosphonic acids.
Substitution: The ester group can be substituted with other functional groups using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, molecular iodine.
Substitution: Alkyl halides, amines.
Major Products Formed
Hydrolysis: Dipropylphosphinic acid and isopropyl alcohol.
Oxidation: Dipropylphosphonic acid.
Substitution: Various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, dipropyl-, isopropyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphinic acid, dipropyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding . The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
Phosphinic acid, dipropyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus-carbon bond instead of a phosphorus-hydrogen bond.
Phosphonates: These are esters of phosphonic acids and are used in similar applications, including as enzyme inhibitors and flame retardants.
Phosphates: These compounds have a tetrahedral geometry and are widely used in biochemistry and industrial applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and industrial processes.
Propiedades
Número CAS |
23887-13-0 |
|---|---|
Fórmula molecular |
C9H21O2P |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1-[propan-2-yloxy(propyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
WERONCNJUJJFEN-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(CCC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















